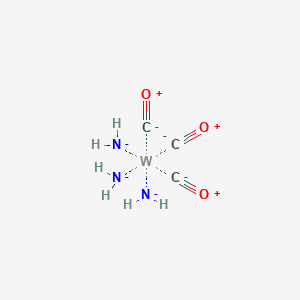![molecular formula C22H33N3O4 B13331428 9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13331428.png)
9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[55]undecane-4,9-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, protecting groups, and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activity. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its biological activity and reduce potential side effects .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound shares some structural similarities with 9-Benzyl 4-(tert-butyl) 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate, particularly in the presence of the tert-butyl and benzyl groups.
3,9-bis [2,4-di-(tert-butyl)phenoxy]-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro undecane-3,9-dioxide: Another spirocyclic compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
9-O-benzyl 4-O-tert-butyl 2-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-17-14-25(20(27)29-21(2,3)4)16-22(23-17)10-12-24(13-11-22)19(26)28-15-18-8-6-5-7-9-18/h5-9,17,23H,10-16H2,1-4H3 |
InChI Key |
ABHUHGIHEYYBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2(N1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13331346.png)
![6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13331350.png)


![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)

![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)


![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
![Rel-(1R,2R,4S)-2-methoxy-7-azabicyclo[2.2.1]heptane](/img/structure/B13331430.png)

